2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol
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Overview
Description
2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol is a complex organic compound that features both indole and benzimidazole moieties. These structures are significant in medicinal chemistry due to their presence in various biologically active molecules. The compound’s unique structure allows it to interact with multiple biological targets, making it a subject of interest in scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol typically involves multiple steps, starting with the preparation of the indole and benzimidazole precursors. One common route involves the reaction of 2-methylindole with formaldehyde to form a methylindolylmethyl intermediate. This intermediate is then reacted with benzimidazole under acidic conditions to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield. The reaction conditions are carefully controlled to minimize by-products and maximize efficiency .
Chemical Reactions Analysis
Types of Reactions
2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a palladium catalyst, converting the compound into its reduced forms.
Common Reagents and Conditions
Oxidation: Potassium permanganate, chromium trioxide
Reduction: Hydrogen gas, palladium catalyst
Substitution: Halogenating agents like chlorine or bromine
Major Products Formed
Oxidation: Ketones, carboxylic acids
Reduction: Reduced indole and benzimidazole derivatives
Substitution: Halogenated benzimidazole derivatives
Scientific Research Applications
2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Investigated for its anticancer, antiviral, and antimicrobial properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol involves its interaction with various molecular targets. The indole and benzimidazole moieties allow it to bind to enzymes and receptors, modulating their activity. This can lead to the inhibition of specific pathways, such as those involved in cancer cell proliferation or viral replication .
Comparison with Similar Compounds
Similar Compounds
- 2-methyl-1H-indole-3-carboxaldehyde
- 1H-benzimidazole-2-ethanol
- 2-(1H-indol-3-yl)ethanol
Uniqueness
What sets 2-{2-[(2-methyl-1H-indol-3-yl)methyl]-1H-benzimidazol-1-yl}ethanol apart is its dual indole and benzimidazole structure. This unique combination allows it to interact with a broader range of biological targets compared to compounds with only one of these moieties .
Properties
Molecular Formula |
C19H19N3O |
---|---|
Molecular Weight |
305.4 g/mol |
IUPAC Name |
2-[2-[(2-methyl-1H-indol-3-yl)methyl]benzimidazol-1-yl]ethanol |
InChI |
InChI=1S/C19H19N3O/c1-13-15(14-6-2-3-7-16(14)20-13)12-19-21-17-8-4-5-9-18(17)22(19)10-11-23/h2-9,20,23H,10-12H2,1H3 |
InChI Key |
JHUIDNQJMULOSH-UHFFFAOYSA-N |
Canonical SMILES |
CC1=C(C2=CC=CC=C2N1)CC3=NC4=CC=CC=C4N3CCO |
Origin of Product |
United States |
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